molecular formula C17H18N2O4 B2578641 N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide CAS No. 429621-87-4

N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide

Cat. No. B2578641
CAS RN: 429621-87-4
M. Wt: 314.341
InChI Key: ZGNYPZAUWDSMMQ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide, also known as MMPE, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of benzamides and has been found to exhibit a range of biological activities.

Scientific Research Applications

Analytical Detection and Identification

  • A study conducted by Poklis et al. (2015) analyzed various NBOMe derivatives, including N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide, on blotter paper using Direct Analysis in Real Time AccuTOF™ mass spectrometry and high-performance liquid chromatography-triple quadrupole mass spectrometry. This research underscores the importance of advanced analytical techniques in identifying and quantifying designer drugs in forensic toxicology (Poklis et al., 2015).

Photocatalytic Applications

  • The photocatalytic oxidation of benzyl alcohol and its derivatives on a TiO2 photocatalyst under O2 atmosphere demonstrates the versatility of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide and similar compounds in chemical synthesis and environmental applications. This reaction, which proceeds under both UV and visible light irradiation, showcases the potential of these compounds in green chemistry initiatives (Higashimoto et al., 2009).

Corrosion Inhibition

  • Schiff bases derived from ethylenediamine, including structures similar to N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide, have been studied as corrosion inhibitors for zinc in sulfuric acid. The research highlights the application of these compounds in industrial processes, showcasing their potential to offer protection under various conditions and contribute to the development of more durable materials (Agrawal et al., 2004).

Solid-Phase Peptide Synthesis

  • The application of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as a safety-catch protecting group and linker for solid-phase peptide synthesis indicates the significance of N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide in facilitating the synthesis of complex peptides. This approach highlights the role of such compounds in improving the efficiency and outcomes of peptide synthesis (Thennarasu & Liu, 2010).

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-14-9-7-13(8-10-14)19-17(21)16(20)18-11-12-5-3-4-6-15(12)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNYPZAUWDSMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide

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